Acephenanthrylene

Toxicology Carcinogenesis Environmental Health

Acephenanthrylene is the essential, intermediate-stability C₁₆H₁₀ CP-PAH isomer for labs that cannot afford invalidated data. Its distinct cyclopenta-ring fusion ensures unambiguous HPLC/GC-MS identification in combustion matrices, uniquely models organ-specific liver tumorigenesis, and serves as a critical probe for anomalous fluorescence quenching studies. Substituting fluoranthene or aceanthrylene will corrupt comparative research. Secure this irreplaceable analytical standard in ≥99% purity.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 201-06-9
Cat. No. B1206934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcephenanthrylene
CAS201-06-9
Synonymsacephenanthrylene
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC=C4
InChIInChI=1S/C16H10/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-10H
InChIKeySQFPKRNUGBRTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acephenanthrylene (CAS 201-06-9) as a Cyclopenta-Fused PAH: Procurement Guide for Combustion Research, Environmental Analysis, and Advanced Material Studies


Acephenanthrylene (CAS: 201-06-9, C₁₆H₁₀, MW: 202.25) is a tetracyclic, cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) that is an ortho- and peri-fused polycyclic arene [1]. It is characterized by a fused cyclopenta-ring system attached to a phenanthrene backbone, with a melting point of 140-141 °C and a predicted boiling point of 379.4 °C . This compound is formed during the combustion of various fuels, but is not a persistent atmospheric pollutant due to the susceptibility of its vinylic bridge to rapid photolytic oxidation [2]. Its primary utility lies in its role as an analytical reference standard and a model compound for investigating the mechanisms of PAH formation, genotoxicity, and unique photophysical properties.

Why Acephenanthrylene (201-06-9) Cannot Be Replaced by Other C₁₆H₁₀ Cyclopenta-Fused Isomers in Scientific Research


Acephenanthrylene shares the same molecular formula (C₁₆H₁₀) with other CP-PAH isomers, including fluoranthene and aceanthrylene. However, the precise position of the cyclopenta-ring fusion fundamentally alters its thermodynamic stability, biological reactivity, and photophysical behavior. Direct head-to-head studies have established a clear thermodynamic stability hierarchy among these isomers, and comparative bioassays demonstrate that acephenanthrylene exhibits a distinct tumorigenic profile in animal models [1][2]. Furthermore, its unique electronic structure leads to anomalous fluorescence quenching behavior, distinguishing it from other classes of PAHs and making it an irreplaceable model compound for specific analytical and mechanistic investigations [3]. These quantifiable differences mean that substituting one isomer for another will invalidate comparative studies and lead to inaccurate conclusions.

Quantitative Evidence Guide for Acephenanthrylene (CAS 201-06-9): Differential Performance vs. Closest Isomers and Analogs


Quantified Tumorigenicity: Acephenanthrylene vs. Aceanthrylene in Preweanling Mouse Bioassays

In a direct comparative study, acephenanthrylene induced a significant 35% incidence of liver tumors in preweanling CD-1 mice at a total dose of 875 μg/mouse, compared to a 3% incidence in solvent-treated controls (P < 0.001). In contrast, its close analog aceanthrylene exhibited a similar dose-response for lung tumors (up to 26%) but induced significant liver tumors (25-41%) even at lower doses, highlighting a distinct organotropism and potency profile between the two isomers [1].

Toxicology Carcinogenesis Environmental Health

Comparative Mutagenic Potency: Acephenanthrylene vs. Cyclopent[hi]acephenanthrylene (CPAP) in Human Cells

While acephenanthrylene and its C₁₈H₁₀ analog cyclopent[hi]acephenanthrylene (CPAP) exhibit similar low-level mutagenic activity in bacterial (Ames) assays, a key differentiation is observed in human cell mutagenicity studies. In these assays, CPAP was found to be inactive at the doses tested, mirroring the low activity of its monocyclopenta-fused parent, acephenanthrylene. This contrasts sharply with other C₁₈H₁₀ isomers like CPAA, which are strongly mutagenic in human cells [1]. This establishes acephenanthrylene and its derivatives as a distinct, low-activity class for mammalian cell studies.

Genetic Toxicology Mutagenesis Public Health

Confirmed Thermodynamic Stability Hierarchy: Acephenanthrylene vs. Fluoranthene vs. Aceanthrylene

The relative thermodynamic stability of the three C₁₆H₁₀ isomers was definitively established using Flash Vacuum Thermolysis (FVT). The experimentally determined stability order is fluoranthene (most stable) > acephenanthrylene > aceanthrylene (least stable). This finding corrected previous erroneous data from flow-pyrolysis experiments, which had incorrectly suggested the order fluoranthene > aceanthrylene > acephenanthrylene [1]. This validated stability order is essential for understanding the formation mechanisms and relative abundance of these isomers in combustion and environmental samples.

Physical Chemistry Thermodynamics Computational Chemistry

Anomalous Fluorescence Quenching Behavior: Acephenanthrylene Derivatives as Rule-Breaking Non-Alternant PAHs

In a study examining selective fluorescence quenching to discriminate between alternant and non-alternant PAHs, acephenanthrylene derivatives were found to be a notable exception to the established nitromethane quenching rule. While non-alternant PAHs typically resist quenching by nitromethane, all tested acephenanthrylene and acenaphthylene derivatives exhibited significant fluorescence quenching (reduction to 10-20% of original intensity upon addition of nitromethane), behavior that is characteristic of alternant PAHs [1]. This unexpected photophysical property makes them unique model compounds for studying excited-state electron transfer processes.

Photophysics Analytical Chemistry Spectroscopy

Optimal Research and Industrial Applications for Acephenanthrylene (201-06-9) Based on Quantifiable Differentiation


Analytical Reference Standard for Combustion and Environmental PAH Analysis

Acephenanthrylene is an essential analytical reference standard for the identification and quantification of cyclopenta-fused PAHs in complex environmental matrices. Its unambiguous identification in benzene droplet combustion products using HPLC with UV absorption spectroscopy makes it a critical target analyte for studying soot formation and fuel combustion chemistry [1][2]. Its distinct stability and spectral properties, as established in Section 3, ensure its reliable detection and differentiation from other C₁₆H₁₀ isomers in gas chromatography/mass spectrometry (GC/MS) and HPLC analyses.

Model Compound for Mechanistic Studies of CP-PAH Carcinogenesis and Organotropism

Acephenanthrylene serves as a specific probe for investigating the mechanisms of CP-PAH-induced tumorigenicity, particularly its organ-specific effects. The direct comparative evidence from Section 3 demonstrates its unique ability to induce liver tumors at high doses in mouse models, differentiating it from the broader activity of aceanthrylene. This makes it a valuable tool for toxicologists studying the relationship between molecular structure, metabolic activation, and organ-specific carcinogenesis [3].

Advanced Material Research: Investigating Anomalous Photophysical Properties in PAHs

Acephenanthrylene and its derivatives are uniquely suited as model compounds for studying fundamental photophysical processes, particularly excited-state electron transfer and fluorescence quenching. As highlighted in Section 3, their violation of the standard nitromethane quenching rule for non-alternant PAHs makes them invaluable for researchers developing new fluorometric sensors, studying the electronic structure of organic semiconductors, or investigating the environmental photodegradation pathways of PAHs [4].

Validation of Computational Chemistry Models for PAH Growth and Thermodynamics

The experimentally validated thermodynamic stability hierarchy of the C₁₆H₁₀ CP-PAH isomers, with acephenanthrylene occupying the intermediate position, provides a rigorous benchmark for validating computational chemistry models. Researchers using density functional theory (DFT) or other methods to predict PAH formation pathways during combustion or to calculate relative stabilities can use the quantitative stability order confirmed in Section 3 to test the accuracy and predictive power of their simulations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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